molecular formula C8H16N2 B12978239 1,7-Diaza-spiro[4.5]decane

1,7-Diaza-spiro[4.5]decane

Cat. No.: B12978239
M. Wt: 140.23 g/mol
InChI Key: RHRMCNWRSJMIFI-UHFFFAOYSA-N
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Description

1,7-Diaza-spiro[45]decane is a heterocyclic compound with the molecular formula C8H16N2 It features a spiro structure, where two rings are connected through a single atom, in this case, a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diaza-spiro[4.5]decane can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with dihaloalkanes. For example, the reaction of 1,4-diaminobutane with 1,4-dibromobutane under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,7-Diaza-spiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1,7-Diaza-spiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are investigated as potential pharmaceutical agents.

    Industry: It is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,7-Diaza-spiro[4.5]decane and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The spiro structure can provide unique binding properties, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

1,7-Diaza-spiro[4.5]decane can be compared with other spiro compounds and diaza compounds:

    1,4-Diaza-bicyclo[2.2.2]octane: Another diaza compound with a different ring structure, often used as a ligand in coordination chemistry.

    1,3-Diaza-spiro[4.4]nonane: A similar spiro compound with a different ring size, used in various synthetic applications.

The uniqueness of 1,7-Diaza-spiro[4

Properties

IUPAC Name

1,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-8(7-9-5-1)4-2-6-10-8/h9-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRMCNWRSJMIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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